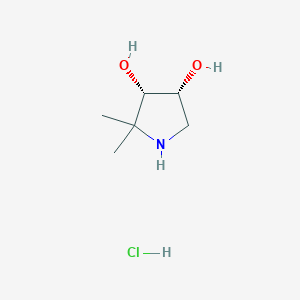![molecular formula C17H23NO4S B2527451 3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid CAS No. 326182-73-4](/img/structure/B2527451.png)
3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoic acid ring .
Scientific Research Applications
3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The bicyclic structure may also play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-substituted benzoic acids and bicyclic amines, such as:
- 3-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)benzenesulfonamide
- 3-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)benzenesulfonyl chloride .
Uniqueness
What sets 3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid apart is its combination of a bicyclic amine with a sulfonyl benzoic acid, providing unique chemical properties and potential biological activities not found in simpler analogs .
Properties
IUPAC Name |
3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-16(2)8-13-9-17(3,10-16)11-18(13)23(21,22)14-6-4-5-12(7-14)15(19)20/h4-7,13H,8-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSYCERXWWNIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=CC(=C3)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(benzenesulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2527375.png)
![3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2527376.png)
![2,4-dimethoxy-6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2527378.png)
![N-[2-(N,3-Dimethylanilino)ethyl]but-2-ynamide](/img/structure/B2527379.png)


![N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2527382.png)
![2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2527383.png)
![5-(3,4-dimethoxyphenyl)-2-(ethylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2527387.png)

![5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2527391.png)
